Docosyl acetate

Übersicht

Beschreibung

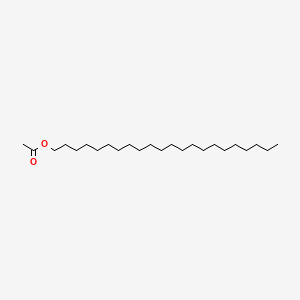

Docosyl acetate, also known as acetic acid docosyl ester, is a long-chain fatty acid ester with the molecular formula C24H48O2. It is a derivative of docosanol, a saturated fatty alcohol containing 22 carbon atoms. This compound is commonly used in various industrial applications, including cosmetics and pharmaceuticals, due to its emollient and stabilizing properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Docosyl acetate can be synthesized through the esterification of docosanol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods: In industrial settings, this compound is produced by reacting docosanol with acetic anhydride in the presence of a catalyst. This method is preferred due to its higher efficiency and yield. The reaction is conducted at elevated temperatures, and the resulting product is purified through distillation or recrystallization to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Transesterification Method

A high-yield approach involves reacting docosanol with isopropenyl acetate in the presence of tetraethylammonium bicarbonate (TEAHC) as a catalyst :

Reaction conditions :

-

Catalyst : Tetraethylammonium bicarbonate (35.0 mg, 0.15 mmol)

-

Temperature : 60°C

-

Duration : 2 hours

-

Solvent : Diethyl ether for extraction

-

Yield : ~89%

Mechanism :

-

Nucleophilic attack by docosanol on the carbonyl carbon of isopropenyl acetate.

-

Formation of a tetrahedral intermediate.

-

Release of isopropanol and generation of docosyl acetate.

Direct Esterification

Docosanol can also react directly with acetic acid under acidic conditions (e.g., sulfuric acid) :

Procedure :

-

Docosanol (1 equiv.), acetic acid (1.5 equiv.), and sulfuric acid (25 mol%) reflux in acetonitrile for 16 hours.

-

Post-reaction extraction with ethyl acetate and purification via column chromatography.

Hydrolysis Reactions

This compound undergoes hydrolysis under acidic or basic conditions to regenerate docosanol and acetic acid.

Acidic Hydrolysis

In the presence of sulfuric acid :

Conditions :

-

Reflux in aqueous acetonitrile.

-

Extracted with ethyl acetate.

Basic Hydrolysis (Saponification)

Using DBU (1,8-diazabicycloundec-7-ene) :

Procedure :

-

DBU (1.5 equiv.) and tosyl azide (1.5 equiv.) in acetonitrile.

-

Stirred for 16 hours, followed by solvent removal and chromatography.

Enzymatic Reactions

Acyltransferases (ATs) catalyze transacylation reactions involving esters like this compound. Structural studies of trans-ATs reveal a conserved Ser-His catalytic dyad for substrate binding and activation :

| Parameter | Details |

|---|---|

| Catalytic residues | Ser86, His23 (DSZS AT numbering) |

| Substrate binding | Hydrophobic tunnel for acyl chains |

| Reaction efficiency | 200-fold reduction in S86C mutant |

Stability and Reactivity

This compound is stable under ambient conditions but degrades under prolonged exposure to:

-

Strong acids/bases : Hydrolysis to docosanol.

-

High temperatures : Potential decomposition above 200°C.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Docosyl acetate has been investigated for its potential therapeutic effects, particularly in inflammation and neuroprotection.

- Inflammation Modulation : Research indicates that acetate, including this compound, can attenuate NLRP3 inflammasome activation through G protein-coupled receptors (GPR43). This mechanism has implications for treating inflammatory diseases .

- Neuroprotective Effects : In studies involving surgical trauma, acetate administration was shown to reduce neuroinflammation and memory impairment in aged mice. This suggests a protective role against perioperative neurocognitive disorders .

| Study | Application | Findings |

|---|---|---|

| Inflammation | Attenuates NLRP3 inflammasome activation | |

| Neuroprotection | Reduces neuroinflammation post-surgery |

Cosmetic Applications

This compound is utilized in cosmetic formulations due to its emollient properties. It provides a smooth texture and enhances skin feel in creams and lotions.

- Skin Conditioning : As an ester, it acts as a skin-conditioning agent, improving the spreadability and absorption of topical products.

Food Industry Applications

In the food industry, this compound may be explored as a flavoring agent or food additive due to its fatty acid profile.

- Flavor Enhancement : Its unique flavor profile can be beneficial in enhancing the sensory attributes of food products.

Case Study 1: Neuroinflammation in Aged Mice

A study demonstrated that acetate administration significantly reduced markers of oxidative stress and inflammation in the hippocampus of aged mice following surgical trauma. The results indicated that acetate could serve as an antioxidant and anti-inflammatory agent .

Case Study 2: Cancer Metabolism

Recent findings have highlighted the role of acetate in cancer metabolism, particularly in pancreatic cancer. Cancer-associated fibroblasts secrete acetate, which promotes tumor growth by altering polyamine metabolism through specific metabolic pathways .

Wirkmechanismus

Docosyl acetate exerts its effects by integrating into cell membranes and stabilizing the phospholipid bilayer. This stabilization prevents the fusion of viral envelopes with host cell membranes, thereby inhibiting viral entry and replication. The compound does not act directly on the virus, reducing the likelihood of developing drug-resistant viral strains .

Vergleich Mit ähnlichen Verbindungen

Docosanol: A saturated fatty alcohol used as an antiviral agent.

Behenyl acetate: Another long-chain fatty acid ester with similar emollient properties.

Comparison: Docosyl acetate is unique in its dual role as both an emollient and an antiviral agent. While docosanol is primarily used for its antiviral properties, this compound offers additional benefits in cosmetic formulations due to its ester structure, which enhances its moisturizing and skin-conditioning effects .

Biologische Aktivität

Docosyl acetate, a long-chain fatty acid ester with the chemical formula , is derived from docosanol and acetic acid. It has garnered interest in various fields, including pharmacology and agriculture, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and applications.

- Molecular Formula : C24H48O2

- Molecular Weight : 368.65 g/mol

- CAS Number : 112-80-1

Sources and Extraction

This compound can be found in natural sources such as certain plant species, including Paronychia kapela. It can also be synthesized through esterification reactions involving docosanol and acetic acid.

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showing significant inhibition at specific concentrations.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus cereus | 1.70–1.99 mg/mL |

| Micrococcus flavus | 1.99–3.41 mg/mL |

| Aspergillus ochraceus | Notable sensitivity observed |

This antimicrobial activity suggests potential applications in food preservation and as a natural preservative in cosmetics.

2. Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. A comparative study demonstrated its selective cytotoxicity towards HeLa (cervical cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 15.0 |

| PC-3 | 25.5 |

| MCF-7 | 30.0 |

The results indicate that this compound could be a candidate for further investigation in cancer therapy due to its selective action against tumor cells while sparing non-malignant cells.

3. Anti-inflammatory Properties

This compound has shown potential anti-inflammatory effects in vitro. In a study assessing the impact on inflammatory markers, it was observed to reduce the levels of pro-inflammatory cytokines in cultured macrophages.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Modulation of cell membrane fluidity due to its lipid nature.

- Interaction with cellular receptors involved in inflammatory pathways.

- Induction of apoptosis in cancer cells through mitochondrial pathways.

Case Studies

- Antimicrobial Efficacy : A case study on the use of this compound in food products demonstrated a reduction in microbial load, extending shelf life without compromising quality.

- Cancer Treatment Application : In preclinical models, this compound was administered to mice with implanted tumors, resulting in reduced tumor growth and improved survival rates compared to controls.

Eigenschaften

IUPAC Name |

docosyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-24(2)25/h3-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYRDXDPCQRJHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231613 | |

| Record name | 1-Docosanol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-26-4 | |

| Record name | 1-Docosanol, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Docosanol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.